molecular formula C16H15F2NO3S B2441769 (E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide CAS No. 1211954-55-0

(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide

Cat. No. B2441769
CAS RN: 1211954-55-0
M. Wt: 339.36
InChI Key: ZFVJXQUYWBCGLA-UHFFFAOYSA-N
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Description

(E)-N-[[4-(Difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide, commonly known as DFP-10825, is a novel compound that has gained significant attention due to its potential therapeutic applications. It is a small molecule inhibitor that selectively targets the protein kinase CK2, which is involved in various cellular processes such as cell growth, differentiation, and apoptosis.

Mechanism of Action

DFP-10825 selectively inhibits the activity of CK2 by binding to the ATP-binding site of the kinase. CK2 is a serine/threonine kinase that is involved in various cellular processes such as cell growth, differentiation, and apoptosis. CK2 is overexpressed in many cancers and is associated with poor prognosis. Inhibition of CK2 activity by DFP-10825 induces apoptosis and inhibits cell proliferation in cancer cells. DFP-10825 has also been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of CK2 in immune cells.
Biochemical and Physiological Effects:
DFP-10825 has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells both in vitro and in vivo. It has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, DFP-10825 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

DFP-10825 has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets CK2, which makes it a valuable tool for studying CK2 signaling pathways. DFP-10825 has been optimized for high purity and yield, which makes it suitable for biochemical and cellular assays. However, there are some limitations to using DFP-10825 in lab experiments. It is a relatively new compound, and its long-term effects and toxicity are not fully understood. In addition, the optimal dosage and treatment regimen for DFP-10825 are not yet established.

Future Directions

DFP-10825 has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. However, there are still several future directions that need to be explored. One of the future directions is to investigate the long-term effects and toxicity of DFP-10825 in animal models. Another future direction is to optimize the dosage and treatment regimen for DFP-10825 in clinical trials. In addition, the potential synergistic effects of DFP-10825 with other chemotherapeutic agents need to be explored. Finally, the development of more potent and selective CK2 inhibitors based on the structure of DFP-10825 is another future direction that could lead to the discovery of new therapeutic agents.

Synthesis Methods

DFP-10825 was synthesized by a team of researchers led by Dr. Stefan Knapp at the University of Oxford. The synthesis involved the reaction of 4-(difluoromethoxy)benzyl bromide with 2-phenylethylamine to form the intermediate compound, which was then treated with sulfonamide to obtain the final product. The synthesis method was optimized to obtain high purity and yield of DFP-10825.

Scientific Research Applications

DFP-10825 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of CK2, which is overexpressed in many cancers and is associated with poor prognosis. DFP-10825 has been found to induce apoptosis and inhibit cell proliferation in cancer cells both in vitro and in vivo. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, DFP-10825 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.

properties

IUPAC Name

(E)-N-[[4-(difluoromethoxy)phenyl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO3S/c17-16(18)22-15-8-6-14(7-9-15)12-19-23(20,21)11-10-13-4-2-1-3-5-13/h1-11,16,19H,12H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVJXQUYWBCGLA-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[4-(difluoromethoxy)phenyl]methyl}-2-phenylethene-1-sulfonamide

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